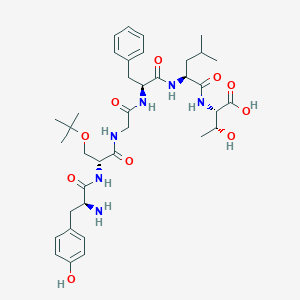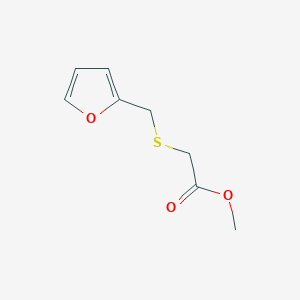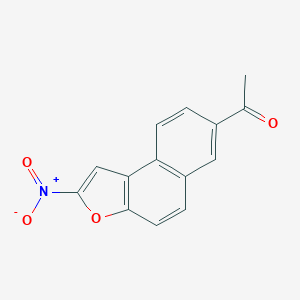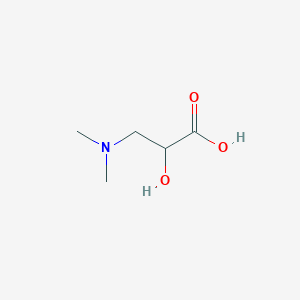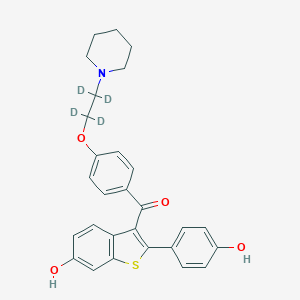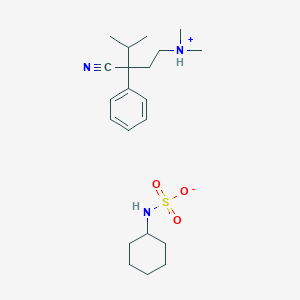
Butyronitrile, 4-(dimethylamino)-2-isopropyl-2-phenyl-, cyclohexane sulfamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyronitrile, 4-(dimethylamino)-2-isopropyl-2-phenyl-, cyclohexane sulfamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as DPCPX, and it is a selective antagonist for adenosine A1 receptors. In
Wirkmechanismus
DPCPX is a selective antagonist for adenosine A1 receptors. Adenosine A1 receptors are G protein-coupled receptors that are widely distributed in the brain and other tissues. These receptors are involved in various physiological processes, such as sleep regulation, pain perception, and cardiovascular function. DPCPX binds to adenosine A1 receptors and blocks the binding of adenosine, which is the endogenous ligand for these receptors. This leads to a decrease in the activity of adenosine A1 receptors and a reduction in their physiological effects.
Biochemische Und Physiologische Effekte
DPCPX has been shown to have various biochemical and physiological effects in different tissues and systems. In the brain, DPCPX has been shown to increase wakefulness and reduce sleep duration. In the cardiovascular system, DPCPX has been shown to reduce heart rate and blood pressure. In the respiratory system, DPCPX has been shown to reduce airway resistance and improve lung function. In the immune system, DPCPX has been shown to modulate the activity of immune cells and cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
DPCPX has several advantages for lab experiments, such as its high selectivity and potency for adenosine A1 receptors, its well-established synthesis method, and its availability from commercial sources. However, DPCPX also has some limitations, such as its low solubility in aqueous solutions, its potential toxicity at high doses, and its limited stability in certain conditions.
Zukünftige Richtungen
There are several future directions for the research on DPCPX. One direction is to develop new derivatives of DPCPX that have better selectivity and efficacy for adenosine A1 receptors. Another direction is to study the role of adenosine A1 receptors in different diseases and conditions, such as cancer, neurodegenerative disorders, and pain. A third direction is to explore the potential therapeutic applications of DPCPX and its derivatives in various fields, such as sleep medicine, cardiovascular medicine, and respiratory medicine.
Conclusion:
In conclusion, DPCPX is a chemical compound that has significant potential for scientific research and drug discovery. It is a selective antagonist for adenosine A1 receptors, and it has various biochemical and physiological effects in different tissues and systems. DPCPX has several advantages and limitations for lab experiments, and there are several future directions for the research on this compound. Overall, DPCPX is a valuable tool for studying the role of adenosine A1 receptors in health and disease.
Synthesemethoden
DPCPX can be synthesized by reacting 4-(dimethylamino)-2-isopropyl-2-phenylbutyronitrile with cyclohexane sulfamic acid. The reaction takes place in the presence of a solvent, such as dichloromethane, and a catalyst, such as triethylamine. The final product is obtained by purifying the reaction mixture using various techniques, such as column chromatography.
Wissenschaftliche Forschungsanwendungen
DPCPX has been extensively studied for its potential applications in various fields, such as neuroscience, pharmacology, and drug discovery. In neuroscience, DPCPX is used as a tool to study the role of adenosine A1 receptors in the brain. In pharmacology, DPCPX is used to develop new drugs that target adenosine A1 receptors. In drug discovery, DPCPX is used as a lead compound to develop new drugs that have better selectivity and efficacy.
Eigenschaften
CAS-Nummer |
100700-37-6 |
|---|---|
Produktname |
Butyronitrile, 4-(dimethylamino)-2-isopropyl-2-phenyl-, cyclohexane sulfamate |
Molekularformel |
C21H35N3O3S |
Molekulargewicht |
409.6 g/mol |
IUPAC-Name |
(3-cyano-4-methyl-3-phenylpentyl)-dimethylazanium;N-cyclohexylsulfamate |
InChI |
InChI=1S/C15H22N2.C6H13NO3S/c1-13(2)15(12-16,10-11-17(3)4)14-8-6-5-7-9-14;8-11(9,10)7-6-4-2-1-3-5-6/h5-9,13H,10-11H2,1-4H3;6-7H,1-5H2,(H,8,9,10) |
InChI-Schlüssel |
TYHONNDWIFYQMB-UHFFFAOYSA-N |
SMILES |
CC(C)C(CC[NH+](C)C)(C#N)C1=CC=CC=C1.C1CCC(CC1)NS(=O)(=O)[O-] |
Kanonische SMILES |
CC(C)C(CC[NH+](C)C)(C#N)C1=CC=CC=C1.C1CCC(CC1)NS(=O)(=O)[O-] |
Synonyme |
4-(Dimethylamino)-2-isopropyl-2-phenylvaleronitrile cyclamate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



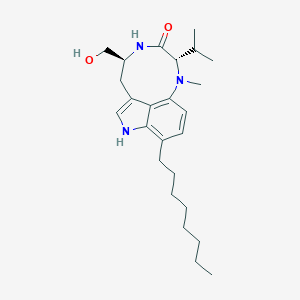
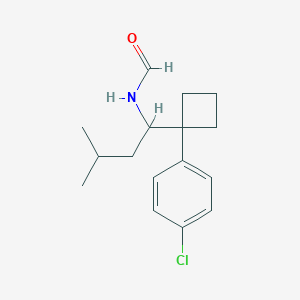

![(E)-but-2-enedioic acid;3-[4-(3-chloro-9-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-3-hydroxypiperazin-1-yl]propanimidamide](/img/structure/B19238.png)

